molecular formula C19H23BrN2O5S B299220 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Cat. No. B299220
M. Wt: 471.4 g/mol
InChI Key: ZQMJAXRKTMSGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, also known as BMS-986142, is a small molecule inhibitor of tyrosine kinase 2 (TYK2). It has been developed as a potential treatment for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.

Mechanism of Action

2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide inhibits TYK2, a member of the Janus kinase (JAK) family of enzymes. TYK2 plays a key role in the signaling pathways that regulate immune cell activation and cytokine production. By inhibiting TYK2, 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide reduces the production of pro-inflammatory cytokines and dampens the immune response. This mechanism of action is similar to other JAK inhibitors that have been approved for the treatment of autoimmune diseases.
Biochemical and Physiological Effects:
2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-12 (IL-12) and interferon-gamma (IFN-γ) in preclinical models. This reduction in cytokine levels leads to a decrease in immune cell activation and inflammation. 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has also been shown to reduce the severity of skin inflammation in a mouse model of psoriasis. These results suggest that 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide may have therapeutic potential in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been shown to be well-tolerated in animal studies, with no significant adverse effects observed. However, there are also some limitations to the use of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not yet been fully established. In addition, the cost of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide may be a limiting factor for some researchers.

Future Directions

There are several potential future directions for research on 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. One area of interest is the evaluation of its safety and efficacy in clinical trials for the treatment of autoimmune diseases. Another potential direction is the investigation of its mechanism of action and its effects on immune cell signaling pathways. Further preclinical studies may also be needed to evaluate the long-term safety and efficacy of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide. Finally, the development of new TYK2 inhibitors with improved potency and selectivity may be a promising avenue for future research.
In conclusion, 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide is a promising small molecule inhibitor of TYK2 with potential therapeutic applications in the treatment of autoimmune diseases. Its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully evaluate the safety and efficacy of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide and to explore its potential for the treatment of autoimmune diseases.

Synthesis Methods

The synthesis of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide involves several steps, including the reaction of 2-bromoaniline with methylsulfonyl chloride, followed by the reaction of the resulting compound with 3,4-dimethoxyphenethylamine and acetic anhydride. The final product is obtained through purification by column chromatography and recrystallization. The synthesis of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been reported in several research articles, and the compound is commercially available for research purposes.

Scientific Research Applications

2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has been extensively studied in preclinical models of autoimmune diseases. It has shown efficacy in reducing disease severity in animal models of psoriasis, lupus, and inflammatory bowel disease. 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide has also been shown to be well-tolerated in animal studies, with no significant adverse effects observed. These promising preclinical results have led to the initiation of clinical trials to evaluate the safety and efficacy of 2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide in humans.

properties

Product Name

2-[2-bromo(methylsulfonyl)anilino]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

Molecular Formula

C19H23BrN2O5S

Molecular Weight

471.4 g/mol

IUPAC Name

2-(2-bromo-N-methylsulfonylanilino)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide

InChI

InChI=1S/C19H23BrN2O5S/c1-26-17-9-8-14(12-18(17)27-2)10-11-21-19(23)13-22(28(3,24)25)16-7-5-4-6-15(16)20/h4-9,12H,10-11,13H2,1-3H3,(H,21,23)

InChI Key

ZQMJAXRKTMSGJM-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN(C2=CC=CC=C2Br)S(=O)(=O)C)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN(C2=CC=CC=C2Br)S(=O)(=O)C)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.